![molecular formula C13H12ClF3N6O2S B3001809 N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide CAS No. 338420-81-8](/img/structure/B3001809.png)
N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its role in medicinal chemistry, particularly as carbonic anhydrase inhibitors. Benzenesulfonamides have been extensively studied due to their potential therapeutic applications, including in the treatment of glaucoma, epilepsy, and as diuretics .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or hydrazines in the presence of a base. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high purity . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the versatility of benzenesulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, shows π-π interactions and hydrogen bonding, contributing to its three-dimensional network . The introduction of chloro and trifluoromethyl groups, as in the compound of interest, is expected to influence the molecular conformation and intermolecular interactions, potentially enhancing binding affinity to target enzymes .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including those that modify the sulfonamide group or the aromatic ring. The presence of substituents such as chloro and trifluoromethyl groups can affect the reactivity of the compound, making it a suitable candidate for further functionalization or as a ligand for metal coordination . The reactivity of these compounds is crucial for their potential as inhibitors of carbonic anhydrases, where modifications can lead to increased selectivity and potency .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Substituents on the benzene ring can affect the compound's solubility, stability, and binding affinity to target enzymes. For example, the introduction of chloro and trifluoromethyl groups can increase the hydrophobic character of the compound, which may enhance its interaction with hydrophobic pockets of enzymes . The antimicrobial activity of these compounds also suggests their potential for diverse biological applications .
Scientific Research Applications
Anticancer and Anti-HIV Properties
A study by Brzozowski (1998) investigated a series of benzenesulfonamides, including compounds similar to the specified chemical, which exhibited moderate to high anti-HIV and anticancer activities (Brzozowski, 1998).
Crystal Structures and Potential Therapeutic Applications
Purandara et al. (2021) examined the crystal structures of N-acylhydrazone isomers, providing insights that could be useful for developing therapeutic agents with optimized properties (Purandara, Foro, & Gowda, 2021).
Inhibition of Enzymes
A paper by Balandis et al. (2020) described the synthesis of chlorinated pyrrolidinone-bearing benzenesulfonamides and their ability to inhibit human carbonic anhydrases, which are relevant for cancer treatment (Balandis et al., 2020).
Neuropeptide Y Y5 Receptor Antagonists
Research by Galiano et al. (2005) focused on pyridine hydrazide derivatives as antagonists at the human neuropeptide Y Y5 receptor, which is significant for obesity treatment (Galiano et al., 2005).
Synthesis and Characterization for Biological Applications
Kausar et al. (2019) synthesized novel Schiff bases of benzenesulfonamides and assessed their enzyme inhibition potential and antioxidant properties, highlighting their biological potential (Kausar et al., 2019).
Inhibitors of Tumour-Associated Carbonic Anhydrase Isozymes
A study by Garaj et al. (2005) involved aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes relevant for tumor treatment (Garaj et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-amino-2-(benzenesulfonyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N6O2S/c14-10-6-8(13(15,16)17)7-19-11(10)21-22-12(20-18)23-26(24,25)9-4-2-1-3-5-9/h1-7H,18H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNWHJDHXFAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(NN)NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\NN)/NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

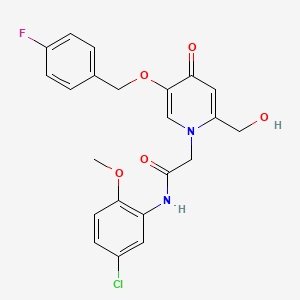

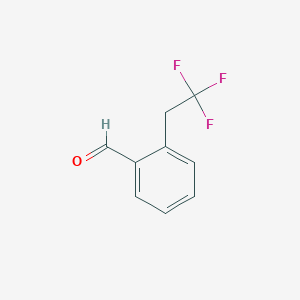
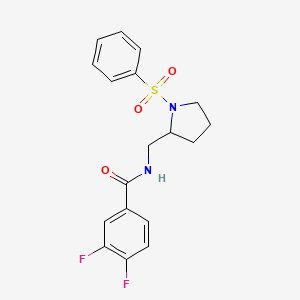
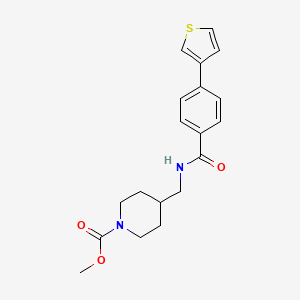
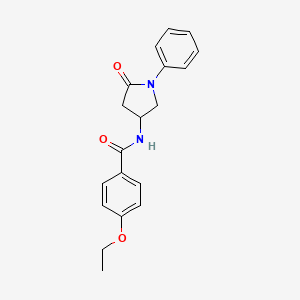
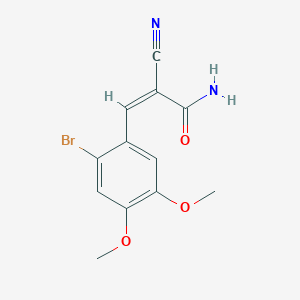
![(E)-3-(3-(furan-2-yl)acryloyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3001741.png)
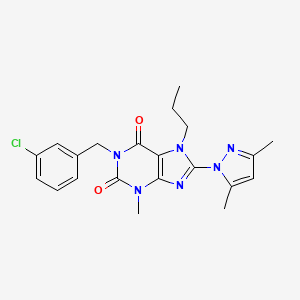
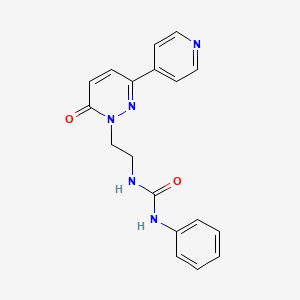
![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B3001745.png)
![1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3001746.png)

![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)